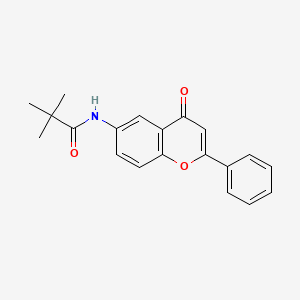
2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide” is an organic compound. It contains functional groups such as amide and ketone, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a phenyl ring. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would all be influenced by the specific arrangement of atoms and functional groups in the compound .科学的研究の応用
Amino Substituted 1-Oxa-3-Azabutatrienium Salts
This research involves the reaction of N,N-Dimethylformamide and N,N-dimethylpivalamide with carbonyl chloride isocyanate, yielding amino-substituted 1-oxa-3-azabutatrienium hexachloroantimonates. These compounds have been structurally analyzed and could be relevant to the synthesis and study of similar complex organic molecules, potentially offering insights into new reaction pathways and applications in chemical synthesis and materials science (E. Müller et al., 1985).
Neurokinin-1 Receptor Antagonist
Research on water-soluble, orally active neurokinin-1 receptor antagonists demonstrates the synthesis and pharmacological applications of complex organic molecules. These findings could suggest potential therapeutic applications of 2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide, if structural or functional similarities exist, particularly in developing new drugs with specific receptor targets (T. Harrison et al., 2001).
Palladium(II) Chloride Complexes
The study of palladium(II) chloride complexes with various ligands, including propanamide derivatives, offers insights into coordination chemistry and the development of catalysts for chemical reactions. This research area might provide clues on how to utilize this compound in catalysis or materials science (Tyler Palombo et al., 2019).
Self-Assembly of Organic Compounds
Investigations into the self-assembly properties of organic compounds, such as 2-pivaloyl-6-chloropterin, can reveal how similar molecules might organize into higher-order structures. This area of research is crucial for developing new materials with specific properties, including optical, electronic, or biomedical applications (Goswami et al., 2000).
作用機序
将来の方向性
特性
IUPAC Name |
2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(2,3)19(23)21-14-9-10-17-15(11-14)16(22)12-18(24-17)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRBAOCSRQXOBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-1H-benzo[d]imidazol-5-yl 2-phenoxypropanoate](/img/structure/B2397722.png)
![2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2397723.png)
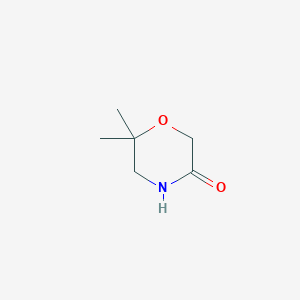
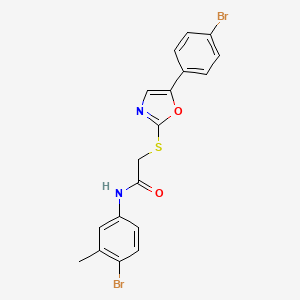

![ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2397730.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2397736.png)
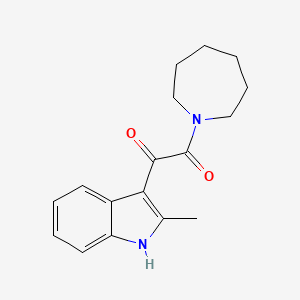
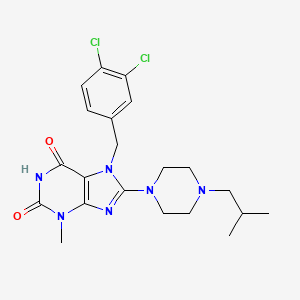

![8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2397743.png)
![(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2397745.png)